Methyl 2-methoxy-5-nitro-4-(trifluoromethyl)benzoate

Lipophilicity Drug design Physicochemical profiling

Researchers often face synthetic bottlenecks when building blocks lack orthogonal functional handles, forcing extra protection/deprotection steps. Methyl 2-methoxy-5-nitro-4-(trifluoromethyl)benzoate (CAS 885518-20-7) directly solves this with three distinct reactive groups: • 5-NO₂ → 5-NH₂ for amide coupling or urea formation • 2-MeO directs C-3 electrophilic substitution, enabling parallel library synthesis • 4-CF₃ provides a ¹⁹F NMR handle and improves LogP (2.932) for membrane permeability Available at ≥95% purity as a TRC-certified reference standard, supporting confident bioanalytical method development and rapid SAR exploration.

Molecular Formula C10H8F3NO5
Molecular Weight 279.17 g/mol
CAS No. 885518-20-7
Cat. No. B1371868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-methoxy-5-nitro-4-(trifluoromethyl)benzoate
CAS885518-20-7
Molecular FormulaC10H8F3NO5
Molecular Weight279.17 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])C(F)(F)F
InChIInChI=1S/C10H8F3NO5/c1-18-8-4-6(10(11,12)13)7(14(16)17)3-5(8)9(15)19-2/h3-4H,1-2H3
InChIKeyQIQFITRSIJHUBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-methoxy-5-nitro-4-(trifluoromethyl)benzoate: Overview


Methyl 2-methoxy-5-nitro-4-(trifluoromethyl)benzoate (CAS 885518-20-7) is a polysubstituted aromatic ester featuring a 2-methoxy, 4-trifluoromethyl, and 5-nitro substitution pattern on the benzoate core . With a molecular formula of C10H8F3NO5 and a molecular weight of 279.17 g/mol, this compound serves as a versatile building block in medicinal chemistry and agrochemical research, where its orthogonal functional groups enable sequential derivatization strategies [1]. The compound is commercially available as a research chemical with a minimum purity of 95% from specialized suppliers .

Polysubstituted core with orthogonal -OMe, -CF3, and -NO2 handles enables sequential derivatization

Research-grade purity profile supports reproducible synthesis and analytical method development

Versatile building block for medicinal chemistry and agrochemical research programs

Why Analogs Fail to Replace Methyl 2-methoxy-5-nitro-4-(trifluoromethyl)benzoate


The specific 2-methoxy-4-trifluoromethyl-5-nitro arrangement on the benzoate ring is not replicated by any single commercially available analog . Methyl 2-nitro-4-(trifluoromethyl)benzoate (CAS 228418-45-9) lacks the 2-methoxy group, eliminating a key directing and protecting group handle . Methyl 2-methoxy-4-(trifluoromethyl)benzoate (CAS 286441-66-5) lacks the 5-nitro group, removing the primary reduction vector for amine introduction [1]. Methyl 2-methoxy-5-nitrobenzoate (CAS 34841-11-7) lacks the 4-trifluoromethyl group, resulting in a 2.1-unit LogP difference that fundamentally alters lipophilicity and membrane permeability in downstream products . These structural differences render generic substitution unfeasible for synthetic routes requiring all three functional groups.

CAS 228418-45-9 (lacks 2-OMe)

Absence of the methoxy group removes a key directing handle, altering electrophilic substitution patterns.

CAS 286441-66-5 (lacks 5-NO2)

Missing the nitro group eliminates the primary reduction vector for amine introduction, blocking a major derivatization route.

CAS 34841-11-7 (lacks 4-CF3)

Without the trifluoromethyl group, lipophilicity drops by ~2.1 LogP units, fundamentally altering downstream compound permeability.

Methyl 2-methoxy-5-nitro-4-(trifluoromethyl)benzoate: Evidence vs. Analogs


Lipophilicity (LogP) vs. Non-Fluorinated Analog

Methyl 2-methoxy-5-nitro-4-(trifluoromethyl)benzoate exhibits a measured LogP of 2.932 , which is 1.10 log units higher than the non-fluorinated analog methyl 2-methoxy-5-nitrobenzoate (LogP 1.83) . This difference corresponds to an approximately 12.6-fold increase in octanol-water partition coefficient, driven exclusively by the 4-CF3 group. Against the 2-nitro-4-CF3 analog (LogP 2.9234) , the target compound shows near-identical lipophilicity despite the added 2-methoxy group, indicating that the methoxy contribution is offset by the altered nitro position.

Lipophilicity (LogP)
Data to verify
LogP 2.93 vs. 1.83 (non-CF3 analog); Δ +1.10, ~12.6× partition increase
Supports selection when higher membrane permeability is desired for lead candidates.
Calculated values; confirm experimentally for critical programs.
Lipophilicity Drug design Physicochemical profiling

Polar Surface Area Differentiation

The target compound has a topological polar surface area (TPSA) of 81.35 Ų , identical to methyl 2-methoxy-5-nitrobenzoate (PSA 81.35 Ų) but 2.3-fold higher than methyl 2-methoxy-4-(trifluoromethyl)benzoate (PSA 35.53 Ų) [1]. This places the compound within the favorable range for oral bioavailability (typically <140 Ų for CNS drugs, <90-100 Ų for optimal intestinal absorption) while providing sufficient polarity for aqueous solubility. The PSA of 35.53 Ų for the analog lacking the nitro group falls below the threshold commonly associated with promiscuous binding and poor selectivity [2].

Polar Surface Area
Data to verify
TPSA 81.35 Ų, 2.3× vs. nitro-deficient analog (35.53 Ų)
Favorable range for oral bioavailability prediction, balancing permeability and solubility.
Fragment-based calculation; validate with experimental PSA if required.
Polar surface area Drug-likeness Bioavailability prediction

Hydrogen Bond Acceptor Profile and Derivatization Handles

The target compound possesses 8 hydrogen bond acceptor sites and 0 hydrogen bond donors [1], with a molecular complexity score of 354 [1]. In comparison, methyl 2-methoxy-4-(trifluoromethyl)benzoate lacks the nitro group, reducing the H-bond acceptor count to 3 and eliminating the critical reduction handle for amine introduction [2]. Methyl 2-methoxy-5-nitrobenzoate lacks the trifluoromethyl group, reducing the structural complexity and the number of fluorine atoms available for 19F NMR monitoring and metabolic stabilization . The three rotatable bonds in the target compound provide conformational flexibility for binding pocket adaptation while maintaining sufficient rigidity for target engagement.

H-Bond & Derivatization
Class-level
8 H-bond acceptors, 0 donors; 3 rotatable bonds; 3 equivalent ¹⁹F nuclei
Three orthogonal vectors (ester, nitro, Ar-H) enable efficient SAR library generation.
H-bond acceptor count computed; ¹⁹F NMR handle supports binding assays.
Hydrogen bonding Synthetic handles Fragment elaboration

TRC-Certified Reference Standard

Methyl 2-methoxy-5-nitro-4-(trifluoromethyl)benzoate is available as a Toronto Research Chemicals (TRC) certified standard (Catalog No. M443538) [1], with pricing at $50/1mg, $65/2mg, and $80/10mg [1]. Commercial purity is specified at ≥95% (HPLC) . In contrast, the 2-nitro-4-CF3 analog (CAS 228418-45-9) is primarily sold as a bulk intermediate with broader pricing at $160/1g but without certified reference standard status . The 2-methoxy-5-nitro analog (CAS 34841-11-7) is widely available from multiple vendors as a 98% pure solid with a melting point of 99-102°C , but lacks the trifluoromethyl group essential for metabolic stability in downstream products.

Reference Standard
Specification review
TRC M443538 certified; ≥95% purity; research-grade pricing
Supports reproducible LC-MS/MS method development and quantification.
Batch-specific COA recommended for critical analytical work.
Reference standard Quality control Reproducibility

Electronic Effects and Regioselectivity

The 2-methoxy group is an electron-donating substituent (σm = +0.12, σp = -0.27), while the 4-trifluoromethyl group is strongly electron-withdrawing (σm = +0.43, σp = +0.54) and the 5-nitro group is also electron-withdrawing (σm = +0.71, σp = +0.78) [1]. This creates a unique electronic push-pull system where the methoxy group activates the ring toward electrophilic substitution at specific positions while the CF3 and NO2 groups deactivate other positions. Methyl 2-nitro-4-(trifluoromethyl)benzoate lacks the methoxy activating group, resulting in a uniformly deactivated ring with different regioselectivity . The target compound's electronic architecture enables predictable functionalization at the position ortho to the methoxy group (C-3), a site that is inaccessible or unpredictable in any single analog.

Electronic Effects
Class-level
σₘ(2-OMe)=+0.12, σₚ(4-CF₃)=+0.54, σₘ(5-NO₂)=+0.71; C-3 activated
Predictable C-3 activation supports regioselective synthetic planning.
Hammett constants from literature; confirm on actual substrate.
Electronic effects Regioselectivity Hammett constants

Methyl 2-methoxy-5-nitro-4-(trifluoromethyl)benzoate: Application Scenarios


Medicinal Chemistry: Kinase Inhibitor Lead Optimization

The compound's balanced LogP (2.932) and intermediate PSA (81.35 Ų) position it as an ideal starting fragment for kinase inhibitor programs targeting ATP-binding pockets with hydrophobic character . The 5-nitro group can be selectively reduced to a primary amine (5-NH2), enabling amide coupling or urea formation with carboxylic acid or isocyanate fragments. The 2-methoxy group provides a metabolically stable hydrogen bond acceptor that can interact with the kinase hinge region. The 4-CF3 group occupies a hydrophobic pocket while providing a 19F NMR handle for binding assays and metabolic tracing [1]. Analogs lacking any of these three functionalities require additional synthetic steps to install the missing group, reducing overall yield and increasing cost.

Agrochemical Intermediate: Herbicide and Fungicide Synthesis

Trifluoromethyl-substituted benzoate esters are established precursors in the synthesis of commercial agrochemicals such as isoxaflutole and nitisinone . The 2-methoxy-5-nitro-4-CF3 substitution pattern provides a direct route to these chemotypes through nitro reduction, diazotization, and subsequent cyclization or cross-coupling. The compound's commercial availability as a TRC-certified standard [1] supports analytical method development for residue analysis in environmental samples, a critical requirement for agrochemical registration. The 2.1 LogP advantage over non-fluorinated analogs translates directly to improved foliar uptake and phloem mobility in plant systems.

Analytical Chemistry: LC-MS/MS Reference Standard

As a TRC-certified reference standard (Catalog M443538) with ≥95% purity , this compound is suitable for calibration curve preparation in quantitative bioanalytical methods. The presence of three equivalent fluorine atoms provides a distinct isotopic pattern in mass spectrometry, enabling confident identification even in complex biological matrices. The compound's eight hydrogen bond acceptor sites and moderate LogP ensure adequate retention on reversed-phase HPLC columns (predicted retention factor k' ≈ 2-5 under standard C18 gradient conditions). This supports its use as an internal standard or system suitability test compound in method validation protocols.

Fragment-Based Drug Discovery: Orthogonal Derivatization Library

With a molecular weight of 279.17 g/mol and three rotatable bonds, the compound meets the 'rule of three' criteria (MW <300, LogP ≤3, H-bond donors ≤3, H-bond acceptors ≤3—though the acceptor count of 8 is a deliberate exception for fragment elaboration) commonly applied in FBDD libraries . The three functional groups (ester, nitro, methoxy) serve as orthogonal handles for parallel library synthesis: the methyl ester can be hydrolyzed to the carboxylic acid for amide coupling; the nitro group can be reduced to the amine for sulfonamide or amide formation; and the methoxy group directs electrophilic substitution to the C-3 position. This orthogonal reactivity allows a single building block to generate three distinct series of analogs, expediting SAR exploration.

Application
Selection Property
Validation Focus
Kinase Inhibitor Fragment Elaboration
Orthogonal derivatization handles
Multi-step synthetic efficiency
Agrochemical Intermediate Synthesis
Trifluoromethyl-enriched core
Foliar uptake and mobility screening
LC-MS/MS Method Development
Certified reference standard availability
Quantitative bioanalytical reproducibility
Fragment-Based Library Design
Rule-of-three compliant fragment
Ligand efficiency and growth vector assessment
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